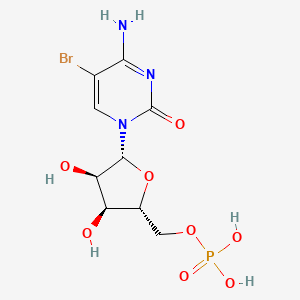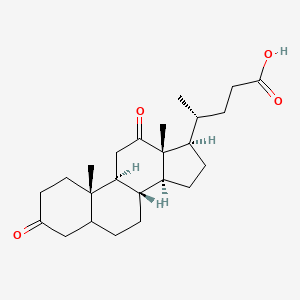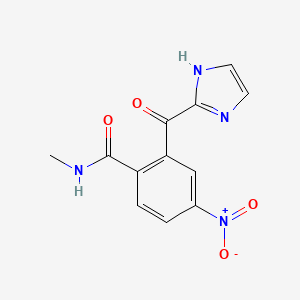
5'-Cytidylic acid, 5-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Cytidylic acid, 5-bromo-: is a modified nucleotide derivative of cytidine monophosphate It is characterized by the presence of a bromine atom at the 5-position of the cytosine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Cytidylic acid, 5-bromo- typically involves the bromination of cytidine monophosphate. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective bromination at the 5-position of the cytosine ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dimethylformamide (DMF). After bromination, the protecting groups are removed to yield the final product .
Industrial Production Methods: On an industrial scale, the production of 5’-Cytidylic acid, 5-bromo- can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Cytidylic acid, 5-bromo- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include 5’-Cytidylic acid derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds and other complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Cytidylic acid, 5-bromo- is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives. It is also employed in the study of nucleotide interactions and enzyme mechanisms .
Biology: In molecular biology, this compound is used to investigate the role of modified nucleotides in RNA and DNA structures. It is also utilized in the development of nucleotide analogs for therapeutic applications .
Medicine: Studies have shown that nucleotide analogs like 5’-Cytidylic acid can inhibit viral replication by interfering with viral RNA synthesis .
Industry: In the pharmaceutical industry, 5’-Cytidylic acid, 5-bromo- is used in the development of new drugs and diagnostic tools. It is also employed in the production of nucleotide-based therapeutics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Cytidine monophosphate (CMP): The unmodified form of 5’-Cytidylic acid.
5-Methylcytidine monophosphate: A methylated derivative of CMP.
5-Fluorocytidine monophosphate: A fluorinated analog used in cancer therapy
Uniqueness: 5’-Cytidylic acid, 5-bromo- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This modification allows for specific interactions and reactions that are not possible with other similar compounds. The bromine atom also enhances the compound’s utility in synthetic and medicinal chemistry applications .
Eigenschaften
| 4181-56-0 | |
Molekularformel |
C9H13BrN3O8P |
Molekulargewicht |
402.09 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13BrN3O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
KOHPTSGPCYTYFB-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)Br |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/no-structure.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)





